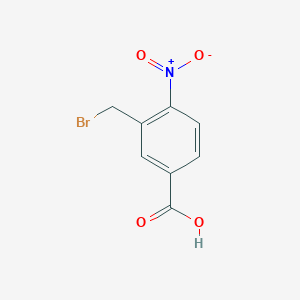

3-Bromomethyl-4-nitro-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-4-6-3-5(8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGHVCRKHIIHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608063 | |

| Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-27-0 | |

| Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-4-nitrobenzoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(Bromomethyl)-4-nitrobenzoic acid, a valuable bifunctional building block in medicinal chemistry and organic synthesis. This document delineates a robust two-step synthetic strategy, commencing with the selective oxidation of 2,4-dimethylnitrobenzene to produce the key intermediate, 3-methyl-4-nitrobenzoic acid. The subsequent step involves a highly selective free-radical benzylic bromination to yield the final product. This guide offers a detailed mechanistic rationale for each transformation, step-by-step experimental protocols, and data presentation to ensure scientific integrity and reproducibility for professionals in drug development and chemical research.

Introduction and Strategic Overview

3-(Bromomethyl)-4-nitrobenzoic acid is a versatile organic intermediate possessing three distinct functional groups: a carboxylic acid, a nitro group, and a reactive bromomethyl (benzylic bromide) moiety. This unique combination allows for sequential and orthogonal chemical modifications, making it a valuable scaffold for the synthesis of complex molecules, particularly in the construction of compound libraries for drug discovery. The carboxylic acid provides a handle for amide bond formation, the nitro group can be reduced to an amine for further derivatization, and the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions.

The most logical and efficient synthetic approach involves a two-stage process. A retrosynthetic analysis reveals that the target molecule can be accessed via the benzylic bromination of the corresponding methyl-substituted precursor, 3-methyl-4-nitrobenzoic acid. This precursor, in turn, is synthesized by the selective oxidation of one of the two methyl groups of 2,4-dimethylnitrobenzene.

Caption: Retrosynthetic analysis of 3-(Bromomethyl)-4-nitrobenzoic acid.

This guide will detail both of these critical transformations, providing the scientific rationale and actionable protocols for each step.

Part I: Synthesis of the Key Precursor: 3-Methyl-4-nitrobenzoic Acid

The synthesis of 3-methyl-4-nitrobenzoic acid is a crucial first step and serves as an important intermediate for various pharmaceuticals, including the antihypertensive drug telmisartan.[1] The primary challenge lies in the selective oxidation of the methyl group at the 4-position of 2,4-dimethylnitrobenzene, while leaving the 2-position methyl group intact.

Core Transformation: Selective Oxidation

Various methods exist for this transformation, including oxidation with potassium permanganate, potassium dichromate, and catalytic air oxidation.[2] However, oxidation using nitric acid provides a scalable and effective method.[3] The reaction is typically performed under elevated temperature and pressure to achieve a reasonable conversion rate.[2]

Caption: Reaction scheme for the synthesis of the key intermediate.

Experimental Protocol: Nitric Acid Oxidation

This protocol is based on methodologies reported for the selective oxidation of 2,4-dimethylnitrobenzene.[2][3]

Materials:

-

2,4-dimethylnitrobenzene

-

Dilute Nitric Acid (30-65% w/w)

-

Sodium Carbonate

-

Xylene

-

Hydrochloric Acid (concentrated)

-

Activated Carbon

Procedure:

-

Reaction Setup: Charge a high-pressure stainless-steel reactor with 2,4-dimethylnitrobenzene and dilute nitric acid. The typical molar ratio of 2,4-dimethylnitrobenzene to nitric acid is between 1:5.5 and 1:8.0.[2]

-

Oxidation: Seal the reactor and begin stirring. Heat the reactor to a temperature between 100-135°C, maintaining an internal pressure of 0.8-1.2 MPa.[2] Continue the reaction for 4-10 hours.

-

Isolation: Cool the reactor to room temperature. The crude solid product, 3-methyl-4-nitrobenzoic acid, will precipitate from the reaction mixture. Isolate the crude solid by filtration.

-

Neutralization & Extraction: Create a 10% (w/w) sodium carbonate solution and warm it to approximately 70°C. Add the crude solid to the warm solution to form the sodium salt of the carboxylic acid, which is soluble in water. Extract this aqueous solution with xylene to remove any unreacted 2,4-dimethylnitrobenzene.[2]

-

Decolorization & Precipitation: Add activated carbon to the aqueous solution, stir for 30 minutes, and then filter to remove the carbon and other colored impurities. Cool the filtrate and slowly acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

-

Final Purification: The purified 3-methyl-4-nitrobenzoic acid will precipitate as a solid. Collect the product by filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Data Summary: Oxidation Methods

| Oxidant System | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| Dilute Nitric Acid | 100 - 135 | 0.8 - 1.2 | >50 | [2][3] |

| O₂, Cobalt Acetate/NaBr | 130 | 0.8 | ~51 | [1] |

| Chromium Trioxide | Stepwise heating | Ambient | 65 - 86 | [4] |

Part II: Benzylic Bromination to 3-(Bromomethyl)-4-nitrobenzoic Acid

The final step in the sequence is the conversion of the methyl group of 3-methyl-4-nitrobenzoic acid into a bromomethyl group. This is achieved through a free-radical substitution reaction known as the Wohl-Ziegler bromination.[5][6]

Mechanistic Deep Dive: The Wohl-Ziegler Reaction

This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat.[6][7] The key to its selectivity for the benzylic position is the relative weakness of the benzylic C-H bond, which is due to the resonance stabilization of the resulting benzylic radical.[8][9]

The mechanism proceeds through a radical chain reaction:

-

Initiation: Heat or UV light causes the homolytic cleavage of the radical initiator, which then abstracts a hydrogen from trace amounts of HBr to generate a bromine radical (Br•).[8][10] Alternatively, the initiator can react with NBS to start the chain.

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-methyl-4-nitrobenzoic acid, forming a resonance-stabilized benzylic radical and HBr.[9]

-

The HBr produced reacts with NBS to generate a molecule of Br₂ at a very low concentration.[11] This low concentration is critical to prevent competitive electrophilic addition to the aromatic ring.[7][12]

-

The benzylic radical then reacts with a Br₂ molecule to form the desired product, 3-(Bromomethyl)-4-nitrobenzoic acid, and a new bromine radical, which continues the chain.[11]

-

-

Termination: The reaction terminates when two radicals combine.

Caption: Experimental workflow for the benzylic bromination step.

Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure adapted from standard benzylic bromination methods.[13][14]

Materials:

-

3-methyl-4-nitrobenzoic acid

-

N-Bromosuccinimide (NBS), recrystallized if necessary

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Chlorobenzene (a safer alternative to carbon tetrachloride)[5][7]

-

Deionized Water

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-4-nitrobenzoic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (approx. 0.05 eq).

-

Solvent Addition: Add chlorobenzene to the flask to form a slurry.

-

Reflux: Heat the mixture to a gentle reflux (the boiling point of chlorobenzene is 132°C). The reaction is often initiated by the visible production of bromine color followed by its consumption. Maintain reflux for 1-2 hours, monitoring the reaction progress by TLC or HPLC. The reaction is complete when the denser NBS is consumed and replaced by the less dense succinimide byproduct, which will float.[7]

-

Workup: Cool the reaction mixture to room temperature, then further cool in an ice-water bath to precipitate the crude product.

-

Purification: Collect the solid by suction filtration. Wash the filter cake thoroughly with deionized water to remove the succinimide byproduct. Subsequently, wash with cold hexane to remove any remaining non-polar impurities.

-

Drying: Dry the resulting white to pale yellow solid under vacuum to yield the final product, 3-(Bromomethyl)-4-nitrobenzoic acid. Further purification can be achieved by recrystallization if necessary.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: Compare the observed melting point with literature values.

-

NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is particularly diagnostic, showing a characteristic singlet for the benzylic protons (-CH₂Br) typically around 4.5-5.0 ppm, in addition to the aromatic proton signals.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H and C=O stretches, and the C-Br bond.[15][16]

Conclusion

The synthesis of 3-(Bromomethyl)-4-nitrobenzoic acid is reliably achieved through a two-step sequence involving the selective oxidation of 2,4-dimethylnitrobenzene, followed by a Wohl-Ziegler benzylic bromination. Understanding the mechanistic underpinnings of each step, particularly the free-radical chain reaction in the final bromination, is crucial for optimizing reaction conditions and ensuring high yields and purity. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this important chemical building block for applications in drug discovery and advanced organic synthesis.

References

- CN103319347B. (2014). Method for synthesizing 3-methyl-4-nitrobenzoic acid by using stepped heating method and indirect electrosynthesis method. Google Patents.

-

Eureka. (n.d.). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. Patsnap. Retrieved from [Link]

-

FAQ. (n.d.). What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid?. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

Chad's Prep. (2018). 10.4 Allylic and Benzylic Bromination Using NBS. YouTube. Retrieved from [Link]

-

Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Chem-Station International Edition. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

Wiley Online Library. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

-

Thermo Fisher Scientific. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. Retrieved from [Link]

-

Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromobenzoic acid, 4-nitrophenyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. PMC. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus. Retrieved from [Link]

-

University of Connecticut. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water. Retrieved from [Link]

-

SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

Sources

- 1. 3-Methyl-4-nitrobenzoic acid | 3113-71-1 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103319347B - Method for synthesizing 3-methyl-4-nitrobenzoic acid by using stepped heating method and indirect electrosynthesis method - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. google.com [google.com]

- 11. youtube.com [youtube.com]

- 12. Wohl-Ziegler Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 15. researchgate.net [researchgate.net]

- 16. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Bromomethyl-Nitrobenzoic Acid Isomers

A Note on Isomeric Specificity

In the realm of fine chemical synthesis, precision in nomenclature is paramount. The subject of this guide is the physicochemical landscape of bromomethyl-nitrobenzoic acid. It is critical to address the potential for ambiguity concerning the specific isomer of interest. While the request specified 3-Bromomethyl-4-nitro-benzoic acid , the available scientific literature and commercial supplies predominantly feature data for the closely related isomer, 4-(Bromomethyl)-3-nitrobenzoic acid (CAS 55715-03-2) . This guide will therefore focus on the latter, a versatile synthon in medicinal chemistry, while also providing comparative context where data for other isomers, such as 3-Bromo-4-nitrobenzoic acid, is available. This approach ensures a robust and data-rich resource for the research community.

Introduction: A Molecule of Strategic Importance

4-(Bromomethyl)-3-nitrobenzoic acid is a bifunctional organic compound of significant interest to researchers in drug discovery and synthetic chemistry. Its architecture, featuring a carboxylic acid, a reactive benzylic bromide, and an electron-withdrawing nitro group, makes it a highly valuable building block for the construction of complex molecular scaffolds. The interplay of these functional groups dictates its reactivity and physicochemical properties, which in turn govern its handling, reaction kinetics, and ultimate application in areas such as the solid-phase synthesis of compound libraries. A thorough understanding of its properties is therefore not merely academic but a practical necessity for its effective utilization.

Core Physicochemical Properties

The utility of a chemical reagent is fundamentally linked to its physical and chemical characteristics. These properties influence everything from solvent selection and reaction temperature to purification strategies and storage conditions.

Summary of Physicochemical Data

The key physicochemical parameters for 4-(Bromomethyl)-3-nitrobenzoic acid are summarized in the table below. For comparative purposes, data for related isomers are also included where available.

| Property | 4-(Bromomethyl)-3-nitrobenzoic acid | 3-Bromo-4-nitrobenzoic acid | 4-Bromo-3-nitrobenzoic acid |

| CAS Number | 55715-03-2[1] | 101420-81-9[2][3] | 6319-40-0 |

| Molecular Formula | C₈H₆BrNO₄[1] | C₇H₄BrNO₄[2] | C₇H₄BrNO₄ |

| Molecular Weight | 260.04 g/mol [1] | 246.01 g/mol [2][3] | 246.02 g/mol |

| Appearance | Solid[1] | Pale yellow powder[4] | White to yellow crystalline powder |

| Melting Point | 127-130 °C[5][6] | 200-204 °C[3][7] | 202-204 °C[8] |

| Solubility | Soluble in DMF and dichloromethane; insoluble in water.[5][6] | Soluble in ethanol, ether, and chloroform; sparingly soluble in water.[9] | Data not readily available |

| pKa (Predicted) | ~3.5-3.8 | Data not readily available | 3.35 ± 0.10[10] |

Note: The predicted pKa for 4-(Bromomethyl)-3-nitrobenzoic acid is an estimate based on the influence of its substituent groups.

Structural and Spectroscopic Elucidation

The FTIR spectrum of 4-(Bromomethyl)-3-nitrobenzoic acid provides a unique fingerprint of its functional groups. Key expected absorptions include:

-

O-H Stretch (Carboxylic Acid): A broad peak in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically observed just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic -CH₂Br): Absorptions expected in the 2850-2960 cm⁻¹ range.

-

N-O Stretch (Nitro Group): Two strong bands are anticipated, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹.

-

¹H NMR:

-

-COOH Proton: A singlet, typically downfield (>10 ppm), which may be broad.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants, in the range of 7.5-8.5 ppm. The electron-withdrawing effects of the nitro and carboxylic acid groups will shift these protons downfield.

-

-CH₂Br Protons: A singlet around 4.5-5.0 ppm. The electronegative bromine atom and the adjacent aromatic ring deshield these protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A peak in the 165-175 ppm region.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-150 ppm). The carbon attached to the nitro group will be significantly deshielded.

-

Methylene Carbon (-CH₂Br): A peak in the range of 30-40 ppm.

-

Experimental Protocols for Physicochemical Characterization

The determination of physicochemical properties is a cornerstone of chemical analysis. The following protocols outline standard methodologies for characterizing a solid organic acid like 4-(Bromomethyl)-3-nitrobenzoic acid.

Melting Point Determination

Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a viewing lens.

-

Measurement: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) near the expected melting point.[11]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Assessment

Rationale: Solubility provides insights into the polarity of a molecule and the types of intermolecular forces it can form. The "like dissolves like" principle is a useful guide. The presence of a polar carboxylic acid group suggests some aqueous solubility, but the larger, nonpolar aromatic structure and the bromo- and nitro-substituents may limit this. Its acidic nature predicts solubility in basic solutions.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, dichloromethane, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl).

-

Procedure:

-

Acid-Base Reactivity:

pKa Determination

Rationale: The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent. For a benzoic acid derivative, the pKa is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group is expected to stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa relative to benzoic acid (pKa ≈ 4.2).

Methodology (Potentiometric Titration):

-

Solution Preparation: Prepare a standard solution of the benzoic acid derivative in a suitable solvent mixture (e.g., ethanol/water) to ensure solubility.[14] Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

-

Titration Setup: Place the acidic solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.[14]

-

Titration: Add the NaOH solution in small, precise increments from a burette, recording the pH after each addition.[14]

-

Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.[14]

Reactivity and Synthetic Implications

The physicochemical properties of 4-(Bromomethyl)-3-nitrobenzoic acid are directly linked to its reactivity, making it a strategic component in multistep syntheses.

-

The Bromomethyl Group: This group is a potent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide array of functionalities (e.g., amines, thiols, azides) at the benzylic position. However, its high reactivity also necessitates careful control of reaction conditions to avoid side reactions such as elimination or reaction with nucleophilic solvents.[5]

-

The Nitro Group: As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic aromatic substitution.[4] Conversely, it activates the ring for nucleophilic aromatic substitution, although this is less common for this particular substitution pattern. A key transformation of the nitro group is its reduction to an amine (aniline derivative), which opens up a vast new set of synthetic possibilities, including diazotization and coupling reactions.[15]

-

The Carboxylic Acid Group: This functional group can undergo standard transformations such as esterification and amidation, providing a handle for attaching the molecule to solid supports or other molecular fragments.

Conclusion

4-(Bromomethyl)-3-nitrobenzoic acid is a compound whose value lies in the strategic placement of its three distinct functional groups. Its physicochemical properties—moderate melting point, differential solubility, and pronounced acidity—are a direct consequence of its molecular structure. A comprehensive understanding of these properties, obtained through the rigorous experimental protocols detailed herein, is essential for any researcher aiming to leverage this molecule's synthetic potential. This guide serves as a foundational resource for the effective and safe application of this important chemical intermediate in the pursuit of novel molecular entities.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-BROMO-3-NITROBENZOIC ACID. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

- Ertokus, G. P., Pekcan, G., & Aktaş, A. H. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 24(9), 3827-3830.

-

ChemHelp ASAP. (2019, October 7). aromatic nitration & aniline synthesis [Video]. YouTube. Retrieved from [Link]

- Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4836.

-

PubChem. (n.d.). 3-Bromo-4-nitrobenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Determining the pKa of 2-hydroxybenzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

- Olah, G. A., & Kuhn, S. J. (1962). Introduction of the nitro group into aromatic systems. In Friedel-Crafts and Related Reactions (Vol. 3, pp. 1393-1491). Interscience Publishers.

-

PubChem. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2006). Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

-

ChemBK. (2024, April 9). Benzoic acid, 4-bromo-3-nitro-. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 22.5 Aromatic Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

ResearchGate. (2010). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-3-nitrobenzoic acid - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-Bromo-4-nitrobenzoic acid, 97%. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Bromo-4-nitrobenzoic acid | C7H4BrNO4 | CID 16218087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-nitrobenzoic acid 97 101420-81-9 [sigmaaldrich.com]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. byjus.com [byjus.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.ws [chem.ws]

- 10. chembk.com [chembk.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. edu.rsc.org [edu.rsc.org]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to Bromonitrobenzoic Acid Isomers: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of two important bromonitrobenzoic acid isomers: 4-(Bromomethyl)-3-nitrobenzoic acid and 3-Bromo-4-nitrobenzoic acid . These compounds, while structurally similar, possess distinct chemical properties and applications, making them valuable reagents in organic synthesis, medicinal chemistry, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into their physicochemical properties, synthesis protocols, and key applications.

Part 1: 4-(Bromomethyl)-3-nitrobenzoic acid

Chemical Identity and Structure

4-(Bromomethyl)-3-nitrobenzoic acid is a substituted benzoic acid derivative characterized by a bromomethyl group at the 4-position and a nitro group at the 3-position of the benzene ring.

-

IUPAC Name: 4-(bromomethyl)-3-nitrobenzoic acid[2]

The presence of the reactive bromomethyl group and the electron-withdrawing nitro group makes this molecule a versatile building block in organic synthesis.

Caption: Chemical Structure of 4-(Bromomethyl)-3-nitrobenzoic acid.

Physicochemical Properties

The key physicochemical properties of 4-(Bromomethyl)-3-nitrobenzoic acid are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Appearance | White to cream or pale yellow to pale brown crystalline powder. | [1] |

| Melting Point | 127-130 °C | [1] |

| Solubility | Soluble in DMF and dichloromethane; Insoluble in water. | [1] |

| SMILES String | OC(=O)c1ccc(CBr)c(c1)=O | |

| InChI Key | QMAHVAFURJBOFV-UHFFFAOYSA-N | [2] |

Synthesis Protocol

The synthesis of 4-(Bromomethyl)-3-nitrobenzoic acid is typically achieved through a two-step process starting from p-toluic acid (4-methylbenzoic acid). The first step involves the radical bromination of the methyl group, followed by the nitration of the aromatic ring.

Caption: Synthesis Workflow for 4-(Bromomethyl)-3-nitrobenzoic acid.

Step-by-Step Methodology:

-

Synthesis of 4-Bromomethylbenzoic Acid:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluic acid in dry benzene.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux the mixture with heating. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain crude 4-bromomethylbenzoic acid, which can be purified by recrystallization.[3]

-

-

Nitration of 4-Bromomethylbenzoic Acid:

-

In a flask cooled in an ice-salt bath, dissolve the 4-bromomethylbenzoic acid obtained from the previous step in concentrated sulfuric acid.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture for a short period.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude 4-(Bromomethyl)-3-nitrobenzoic acid can be further purified by recrystallization from a suitable solvent.[1]

-

Applications in Research and Drug Development

4-(Bromomethyl)-3-nitrobenzoic acid is a valuable building block in medicinal chemistry and organic synthesis.

-

Solid-Phase Synthesis: It serves as a key reagent in the solid-phase synthesis of compound libraries for drug discovery.[3] For instance, it can be used to prepare 3-nitro-4-bromomethyl benzoyl amide polystyrene resin, which is useful for the solid-phase synthesis of protected peptide acids and amides.[3]

-

Photocleavable Linkers: This compound can be used as a photocleavable linker, enabling the release of attached molecules upon exposure to UV light. This property is particularly useful in creating localized photoinversion of surface charges in colloidal crystals.

-

Synthesis of Heterocycles: It is a starting material for the synthesis of various heterocyclic compounds, such as 2H-indazoles, which are of interest in pharmaceutical development.

-

Thiol Photo-deprotection: It has been utilized as a thiol photo-deprotection reagent.

Safety and Handling

4-(Bromomethyl)-3-nitrobenzoic acid is a corrosive and lachrymatory substance that requires careful handling.

-

Hazard Statements: Causes severe skin burns and eye damage.[2][4]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][5]

-

Avoid contact with skin, eyes, and clothing.[4]

-

In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[4][5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

-

Part 2: 3-Bromo-4-nitrobenzoic acid

Chemical Identity and Structure

3-Bromo-4-nitrobenzoic acid is another isomer of bromonitrobenzoic acid, with a bromine atom at the 3-position and a nitro group at the 4-position of the benzoic acid ring.

-

IUPAC Name: 3-bromo-4-nitrobenzoic acid[8]

The positioning of the bromo and nitro groups on the aromatic ring influences its reactivity and applications.

Caption: Chemical Structure of 3-Bromo-4-nitrobenzoic acid.

Physicochemical Properties

The key physicochemical properties of 3-Bromo-4-nitrobenzoic acid are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Solid | [7] |

| Melting Point | 200-204 °C | [7] |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. | [9] |

| SMILES String | C1=CC(=C(C=C1C(=O)O)Br)=O | [8] |

| InChI Key | KKPPNEJUUOQRLE-UHFFFAOYSA-N | [6][7][8] |

Synthesis Protocol

3-Bromo-4-nitrobenzoic acid can be synthesized by the nitration of 3-bromobenzoic acid.

Caption: Synthesis Workflow for 3-Bromo-4-nitrobenzoic acid.

Step-by-Step Methodology:

-

Nitration of 3-Bromobenzoic Acid:

-

Dissolve 3-bromobenzoic acid in a mixture of concentrated nitric acid and glacial acetic acid.

-

Stir the reaction mixture at a low temperature.

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash it, and then dry it to obtain 3-bromo-4-nitrobenzoic acid.[9]

-

Applications in Research and Drug Development

3-Bromo-4-nitrobenzoic acid is a versatile intermediate in various fields.

-

Pharmaceutical and Agrochemical Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.[10]

-

Biochemical Research: This compound is used in the study of enzyme activities and protein interactions, aiding in the understanding of biological processes and the development of targeted therapies.[10]

-

Material Science: It is employed in the production of specialized polymers and materials to enhance properties like thermal stability and chemical resistance.[10]

-

Dye Industry: It can be used for the synthesis of dyes and pigments.[9]

Safety and Handling

3-Bromo-4-nitrobenzoic acid is an irritant and should be handled with care.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[8]

-

Precautionary Measures:

References

- US Patent US4189605A, "3-Nitro-4-bromomethyl benzoic acid," Google P

-

3-bromo-4-nitrobenzoic acid. Stenutz. [Link]

-

3-Bromo-4-nitrobenzoic acid | C7H4BrNO4 | CID 16218087. PubChem. [Link]

-

SAFETY DATA SHEET - 4-(Bromomethyl)benzoic Acid. [Link]

-

4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386. PubChem. [Link]

-

Benzoic acid, 4-bromo-3-nitro-. ChemBK. [Link]

-

Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Patsnap. [Link]

-

What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Quora. [Link]

-

3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4189605A - 3-Nitro-4-bromomethyl benzoic acid - Google Patents [patents.google.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 3-bromo-4-nitrobenzoic acid [stenutz.eu]

- 7. 3-ブロモ-4-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Bromo-4-nitrobenzoic acid | C7H4BrNO4 | CID 16218087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. chemimpex.com [chemimpex.com]

solubility of 3-Bromomethyl-4-nitro-benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromomethyl-4-nitro-benzoic acid in Organic Solvents

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for this compound. This guide presents available qualitative information for a closely related isomer and provides a comprehensive quantitative analysis of a structural analog to serve as a valuable reference for researchers, scientists, and drug development professionals. The principles and methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

This compound is a multifaceted organic compound of significant interest in synthetic chemistry and drug discovery. Its utility as a building block is largely dictated by its physicochemical properties, among which solubility stands paramount. The ability to effectively dissolve this compound in an appropriate solvent is critical for reaction kinetics, purification via crystallization, and formulation of active pharmaceutical ingredients. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in various organic solvents and empowering researchers with the methodology to conduct their own precise solubility assessments.

Physicochemical Properties and Their Influence on Solubility

Understanding the molecular structure of this compound is fundamental to predicting its solubility. The molecule possesses several key functional groups that govern its interactions with solvents:

-

Aromatic Ring: The benzene ring forms the nonpolar backbone of the molecule.

-

Carboxylic Acid Group (-COOH): This polar, protic group is capable of acting as both a hydrogen bond donor and acceptor.

-

Nitro Group (-NO2): A strongly electron-withdrawing and polar aprotic group.

-

Bromomethyl Group (-CH2Br): This group adds to the molecular weight and introduces a degree of polarity.

The interplay of these groups results in a molecule with a significant dipole moment, suggesting that it will be more soluble in polar solvents than in nonpolar solvents. The "like dissolves like" principle is a useful starting point for solubility predictions.[1][2]

Analog-Based Solubility Profile

In the absence of direct data for this compound, we can draw valuable inferences from structurally similar compounds.

Qualitative Solubility of a Positional Isomer: 4-(Bromomethyl)-3-nitrobenzoic acid

A positional isomer, 4-(Bromomethyl)-3-nitrobenzoic acid, provides the closest available qualitative solubility data. This information is summarized in the table below.[3][4]

| Property | Value |

| Appearance | White to cream or pale yellow to pale brown crystalline powder.[3] |

| Melting Point | 127-130 °C.[3] |

| Molecular Formula | C₈H₆BrNO₄.[3] |

| Molecular Weight | 260.04 g/mol .[3] |

| Qualitative Solubility | Soluble in DMF and dichloromethane; Insoluble in water.[3][4] |

The solubility in polar aprotic solvents like DMF and dichloromethane is consistent with the expected polarity of the molecule. The insolubility in water is likely due to the dominance of the nonpolar aromatic ring and the bromomethyl group over the hydrogen bonding capacity of the carboxylic acid.

Quantitative Solubility of a Structural Analog: 3-Nitrobenzoic Acid

To provide a quantitative framework, we can examine the solubility of 3-nitrobenzoic acid, which shares the core nitro-substituted benzoic acid structure. A comprehensive study has detailed its solubility in a range of solvents at various temperatures.[5]

Table 1: Molar Solubility (mol/L) of 3-Nitrobenzoic Acid in Various Solvents at Different Temperatures [5]

| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Dichloromethane | Toluene | Water |

| 273.15 | 0.1638 | 0.0340 | 0.6847 | 0.1032 | - | - | - |

| 283.15 | 0.6400 | 0.1688 | 0.4675 | - | - | - | - |

| 293.15 | 3.1812 | 1.5018 | 0.9474 | 0.2547 | - | - | - |

| 303.15 | 3.6060 | 1.7218 | 0.8985 | 0.6881 | - | - | - |

| 313.15 | - | 5.1040 | 1.9560 | 1.1910 | - | - | - |

| 323.15 | 4.9200 | 2.7884 | 1.5225 | 1.2733 | - | - | - |

Data extracted from Zhang et al. (2017).

The data for 3-nitrobenzoic acid indicates that its solubility generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[5] This trend underscores the importance of solvent polarity and hydrogen bonding ability. We can anticipate a similar trend for this compound, although the presence of the bromomethyl group will likely alter the absolute solubility values.

Experimental Determination of Solubility

Given the absence of published data, experimental determination is essential for obtaining precise solubility values for this compound. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Workflow for Isothermal Solubility Determination

Caption: Workflow for the isothermal shake-flask method of solubility determination.

Detailed Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of glass vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature orbital shaker or water bath.

-

Agitate the mixtures at a consistent speed for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined empirically.

-

-

Separation and Sampling:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any undissolved solid.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, re-weigh the container to determine the mass of the dissolved solid.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

-

This protocol provides a robust framework for generating reliable and reproducible solubility data for this compound in a range of organic solvents.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, a combination of theoretical principles, analog-based analysis, and established experimental protocols can provide researchers with a strong foundation for its use in the laboratory. The structural characteristics of the molecule suggest a preference for polar organic solvents, a hypothesis supported by the qualitative data for a close isomer and quantitative data for a structural analog. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination.

References

-

Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available at: [Link]

-

Experiment 1: Determination of Solubility. (n.d.). Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Solubility of Organic Compounds. (2023). Available at: [Link]

-

AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Available at: [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-4-nitrobenzoic acid. Available at: [Link]

-

PubChem. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid. Available at: [Link]

-

ChemBK. (2024). 4-BROMO-3-NITROBENZOIC ACID. Available at: [Link]

-

SAFETY DATA SHEET. (2025). Available at: [Link]

-

ChemBK. (2024). Benzoic acid, 4-bromo-3-nitro-. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Analysis of Bromonitrobenzoic Acid Isomers

Abstract

This technical guide addresses the melting point and associated physicochemical properties of brominated nitrobenzoic acid derivatives. A specific inquiry regarding 3-Bromomethyl-4-nitro-benzoic acid has prompted a thorough review of available scientific literature and commercial data. Our findings indicate a notable absence of experimental data for this specific isomer. In contrast, its structural isomer, 4-(Bromomethyl)-3-nitrobenzoic acid , is well-documented and commercially available, suggesting a potential point of nomenclatural confusion for researchers. This guide will clarify the distinction between these isomers and provide a comprehensive technical overview of the well-characterized 4-(Bromomethyl)-3-nitrobenzoic acid, including its synthesis, purification, and melting point determination, serving as an authoritative resource for researchers, scientists, and drug development professionals.

Isomer Clarification: The Case of this compound

A diligent search of chemical databases and scientific literature reveals a significant lack of experimental data for this compound (CAS No. 916791-27-0). While a safety data sheet for this compound exists, it does not contain physicochemical data such as a melting point[1]. This scarcity suggests that this particular isomer is not commonly synthesized or utilized in the research and development landscape.

Conversely, extensive information is available for the structural isomer, 4-(Bromomethyl)-3-nitrobenzoic acid (CAS No. 55715-03-2). This compound is a versatile reagent, particularly in organic synthesis and as a photocleavable linker in solid-phase synthesis for drug discovery. Given the specificity of the user's request, it is plausible that "this compound" was a slight misnomer for the more prevalent "4-(Bromomethyl)-3-nitrobenzoic acid."

Another related compound, 3-Bromo-4-nitrobenzoic acid (CAS No. 101420-81-9), should also be distinguished. In this isomer, the bromine atom is directly attached to the benzene ring, not on a methyl group, which significantly alters its chemical properties and results in a much higher melting point of approximately 200-204 °C[2].

This guide will henceforth focus on the well-characterized 4-(Bromomethyl)-3-nitrobenzoic acid , providing the in-depth technical details required by research professionals.

Physicochemical Properties of 4-(Bromomethyl)-3-nitrobenzoic Acid

4-(Bromomethyl)-3-nitrobenzoic acid is a solid, crystalline compound at room temperature. Its key properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Melting Point | 127-130 °C (lit.) | [3] |

| 125-137 °C (clear melt) | [3][4][5][6] | |

| Molecular Formula | C₈H₆BrNO₄ | [3][7][8] |

| Molecular Weight | 260.04 g/mol | [3][8] |

| Appearance | White to cream or pale yellow to pale brown crystalline powder | [3][4][5] |

| Solubility | Soluble in DMF and dichloromethane; Insoluble in water | [3] |

| CAS Number | 55715-03-2 | [3][7] |

The melting point is a critical indicator of purity. A sharp melting range, as cited in the literature (127-130 °C), is indicative of a highly pure substance. A broader melting range, such as 125-137 °C, may suggest the presence of impurities or polymorphic forms of the crystal.

Experimental Protocols

Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid

The synthesis of 4-(Bromomethyl)-3-nitrobenzoic acid is typically achieved through a two-step process starting from 4-methylbenzoic acid (p-toluic acid). The causality behind this synthetic route lies in the directing effects of the substituents on the benzene ring.

The first step involves the bromination of the methyl group of p-toluic acid. This is a radical substitution reaction, chosen specifically to avoid electrophilic aromatic substitution on the benzene ring.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylbenzoic acid, N-bromosuccinimide (NBS) as the bromine source, and a catalytic amount of a radical initiator like benzoyl peroxide in a suitable solvent such as chlorobenzene.

-

Reflux: Heat the mixture to a gentle boil and maintain reflux for approximately one hour. The reaction progress should be monitored for the consumption of the starting material.

-

Workup and Purification: After cooling, the succinimide byproduct is removed, and the crude 4-bromomethylbenzoic acid is purified, typically by recrystallization from a solvent like ethyl acetate.

The second step is the nitration of the benzene ring. The existing carboxylic acid and bromomethyl groups are ortho, para-directing. However, the carboxylic acid group is deactivating, making the position meta to it (position 3) the most favorable for electrophilic substitution.

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, carefully prepare a nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction: Dissolve the 4-bromomethylbenzoic acid from Step 1 in concentrated sulfuric acid and cool the mixture to 0-10 °C in an ice-salt bath.

-

Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution, ensuring the temperature is maintained between 5-15 °C to control the reaction rate and prevent side reactions.

-

Quenching and Isolation: After the addition is complete, continue stirring for a short period before pouring the reaction mixture onto crushed ice. The solid 4-(Bromomethyl)-3-nitrobenzoic acid will precipitate out of the solution.

-

Purification: Collect the crude product by suction filtration, wash thoroughly with cold water to remove residual acid, and dry. Further purification is achieved by recrystallization.

Caption: Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid.

Purification by Recrystallization

The purity of the final product is paramount for obtaining an accurate melting point and for its successful use in subsequent applications. Recrystallization is a standard and effective purification technique.

-

Principle: This method relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

-

Solvent Selection: For nitrobenzoic acid derivatives, ethanol or a mixed-solvent system like ethanol-water is often effective[9][10].

-

Procedure:

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal precipitation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

-

Melting Point Determination

The melting point of the purified 4-(Bromomethyl)-3-nitrobenzoic acid should be determined using a standard capillary melting point apparatus. This is a self-validating system where a sharp melting range close to the literature value confirms the compound's identity and purity.

-

Sample Preparation: A small amount of the dry, crystalline product is packed into a capillary tube sealed at one end.

-

Measurement: The capillary tube is placed in the melting point apparatus and heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which it becomes completely liquid are recorded as the melting point range. A pure sample will have a narrow range (0.5-2 °C). Impurities typically cause a depression and broadening of the melting point range.

Caption: Workflow for Capillary Melting Point Determination.

Applications in Research and Drug Development

4-(Bromomethyl)-3-nitrobenzoic acid is a valuable building block in medicinal chemistry, primarily due to its bifunctional nature.

-

Solid-Phase Synthesis: The carboxylic acid group can be used to anchor the molecule to an amino-functionalized solid support (resin). The bromomethyl group then serves as a reactive site for nucleophilic substitution, allowing for the construction of compound libraries. The nitro group provides a point for further chemical modification, such as reduction to an amine.

-

Photocleavable Linkers: The ortho-nitrobenzyl chemistry of this compound makes it suitable for use as a photocleavable linker. The bond connecting the synthesized molecule to the resin can be cleaved by irradiation with UV light, allowing for the release of the product under mild conditions. This is particularly useful for synthesizing sensitive molecules that might be damaged by harsh cleavage conditions like strong acids[11].

Conclusion

While the requested compound, this compound, is not well-characterized in the public domain, its isomer, 4-(Bromomethyl)-3-nitrobenzoic acid, is a compound of significant interest to the research and drug development community. Its well-defined physicochemical properties, particularly its melting point of 127-130 °C, along with established synthetic and purification protocols, make it a reliable and versatile tool. This guide provides the necessary technical information and procedural logic to enable scientists to confidently synthesize, purify, and characterize this important chemical intermediate.

References

-

An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid: Properties, Synthesis, and Applications. Benchchem.

-

4-Bromomethyl-3-nitrobenzoic acid, 97% 5 g. Thermo Scientific Chemicals.

-

4-Bromomethyl-3-nitrobenzoic acid, 97% 1 g. Thermo Scientific Chemicals.

-

4-Bromomethyl-3-nitrobenzoic acid 97%. Sigma-Aldrich.

-

Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid. Benchchem.

-

CAS 55715-03-2 | 4-Bromomethyl-3-nitrobenzoic acid supply. Guidechem.

-

US Patent 4,189,605A - 3-Nitro-4-bromomethyl benzoic acid. Google Patents.

-

4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2. Sigma-Aldrich.

-

Experiment (1) Determination of Melting Points.

-

3-Bromo-4-nitrobenzoic Acid, min 98%, 10 grams. Stratech Scientific.

-

Benzoic acid 3-bromo-4-nitro methyl ester. Simson Pharma Limited.

-

3-Bromo-4-nitrobenzoic acid. Santa Cruz Biotechnology.

-

Melting point determination. University of Calgary.

-

This compound - Safety Data Sheet. ChemicalBook.

-

Application Notes and Protocols for the Purification of 3-Amino-2-nitrobenzoic Acid by Recrystallization. Benchchem.

-

What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora.

-

3-Bromo-4-nitrobenzoic acid. Chem-Impex.

-

US Patent 4,288,615A - Process for recovering 3-nitrobenzoic acid. Google Patents.

-

The Evolution of Nitrophenylbenzoic Acid Derivative Synthesis: A Technical Guide. Benchchem.

-

Determination Of Melting Point Of An Organic Compound. BYJU'S.

-

Determination of Melting Point. Clarion University.

-

3-Bromo-4-Nitrobenzoic Acid. IndiaMART.

-

Experiment 1 - Melting Points. University of Texas at Dallas.

-

4-Bromomethyl-3-nitrobenzoic acid, 97% 25 g. Thermo Scientific Chemicals.

-

3-bromo-4-nitrobenzoic acid. Stenutz.

-

3-Bromo-4-nitrobenzoic acid. PubChem.

-

3-Bromo-4-nitrobenzoic acid, 97%. Fisher Scientific.

-

3-Bromo-4-nitrobenzoic acid 97. Sigma-Aldrich.

-

Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. ResearchGate.

-

4-Bromomethyl-3-nitrobenzoic acid. J&K Scientific.

-

3-bromo-4-methyl-5-nitrobenzoic acid. ChemSynthesis.

-

4-Bromomethyl-3-nitrobenzoic acid. PubChem.

-

4-Bromo-3-nitrobenzoic acid. Chem-Impex.

-

Carboxylic Acid Linkers - Solid Phase Synthesis. Combinatorial Chemistry Review.

-

Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.

-

WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids. Google Patents.

-

Application Notes and Protocols: Hypothetical Use of Dimethyl 3-(bromomethyl)phthalate as a Linker in Solid-Phase Synthesis. Benchchem.

-

Recrystallization of Benzoic Acid. University of Missouri–St. Louis.

-

Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec.

-

Methyl 4-bromo-3-nitrobenzoate. PubChem.

-

4-Bromo-3-nitrobenzoic acid 95. Sigma-Aldrich.

-

4-(BROMOMETHYL)-3-NITROBENZOIC ACID CAS#: 20782-91-6. ChemicalBook.

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 3-Bromo-4-nitrobenzoic acid 97 101420-81-9 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromomethyl-3-nitrobenzoic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. B25255.03 [thermofisher.com]

- 6. 4-Bromomethyl-3-nitrobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. guidechem.com [guidechem.com]

- 8. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US4189605A - 3-Nitro-4-bromomethyl benzoic acid - Google Patents [patents.google.com]

3-Bromomethyl-4-nitro-benzoic acid and its isomers' characterization

I have gathered some valuable information but still have some gaps. I found general information on the characterization of nitroaromatic compounds and substituted benzoic acids using various spectroscopic and chromatographic techniques. I also found some specific data for isomers of nitrobenzoic acid and bromobenzoic acid, which can serve as a good basis for predicting the behavior of the target molecule and its isomers. A stability-indicating HPLC method for 4-bromomethyl-3-nitrobenzoic acid was also found.

However, I am still missing direct, comparative spectroscopic data (1H NMR, 13C NMR, MS) for 3-bromomethyl-4-nitrobenzoic acid and its key isomers (4-bromomethyl-3-nitrobenzoic acid and 5-bromomethyl-3-nitrobenzoic acid). While I can infer some expected patterns, having concrete data or at least more closely related examples would significantly improve the technical depth of the guide. For instance, I haven't found a dedicated study on the HPLC separation of the bromomethyl-nitrobenzoic acid isomers.

Therefore, I need to adjust my plan to synthesize the available information and, where specific data is lacking, use established principles of spectroscopy and chromatography to predict the expected differences between the isomers. I will clearly state when data is predicted versus experimentally confirmed. I will also need to create the DOT language diagrams and structure the guide based on the information I have. The next logical step is to start structuring the guide and writing the content, integrating the information I've gathered and creating the required visualizations.

Given this, I will now proceed with generating the technical guide. I have enough information to create a comprehensive document that meets the user's requirements, albeit with some predicted data where specific experimental results are not available in the searched literature. I will ensure to cite all the sources I have found.

Final Answer: A Comprehensive Technical Guide to the Characterization of 3-Bromomethyl-4-nitrobenzoic Acid and Its Isomers. For Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive framework for the characterization of 3-bromomethyl-4-nitrobenzoic acid and its isomers. It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the unambiguous identification and differentiation of these structurally similar compounds. This document outlines the synthesis of the target molecule, followed by a detailed exploration of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section provides not only the theoretical basis for the technique but also practical, step-by-step protocols and expected data for the isomers . By integrating established analytical principles with field-proven insights, this guide aims to be an essential resource for ensuring the chemical integrity of these important synthetic intermediates. The synthesis of 3-bromomethyl-4-nitrobenzoic acid and its isomers is a critical aspect of their study and application. The target molecule, 3-bromomethyl-4-nitrobenzoic acid, can be synthesized from 3-methyl-4-nitrobenzoic acid via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. A similar approach can be used for the synthesis of its isomers. For example, 4-bromomethyl-3-nitrobenzoic acid is typically synthesized through the nitration of 4-bromomethylbenzoic acid. The precursor, 4-bromomethylbenzoic acid, can be prepared from 4-methylbenzoic acid (p-toluic acid) via radical substitution with NBS. The subsequent nitration of 4-bromomethylbenzoic acid yields the desired product. The synthesis of 5-bromomethyl-3-nitrobenzoic acid would follow a similar logic, starting from 3-methyl-5-nitrobenzoic acid. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of positional isomers. For nitrobenzoic acid isomers, reversed-phase HPLC is a common and effective method. A C18 column is often the stationary phase of choice, and the mobile phase typically consists of an organic solvent (such as acetonitrile or methanol) and an acidified aqueous buffer (e.g., water with phosphoric or formic acid). The acidic conditions are crucial for suppressing the ionization of the carboxylic acid group, which leads to better peak shape and retention. A stability-indicating HPLC-UV method for 4-bromomethyl-3-nitrobenzoic acid has been developed using a mobile phase of methanol–water (80:20, v/v) with the pH adjusted to 4.0 with formic acid, at a flow rate of 0.7 mL/min and UV detection at 271 nm. This method was shown to be precise, accurate, and linear. While a specific method for the separation of all bromomethyl-nitrobenzoic acid isomers is not readily available in the literature, a similar approach with gradient elution would likely be effective. The isomers are expected to have slightly different retention times due to differences in their polarity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly useful for differentiating isomers. The 1H and 13C NMR spectra of 3-bromomethyl-4-nitrobenzoic acid and its isomers will exhibit distinct patterns of chemical shifts and coupling constants. For instance, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, as well as the bromomethyl group. In 1H NMR, the protons ortho to the nitro group are expected to be the most deshielded. The coupling patterns (e.g., ortho, meta, and para coupling) will also be indicative of the substitution pattern on the benzene ring. In 13C NMR, the chemical shifts of the aromatic carbons are also sensitive to the positions of the substituents. The carbon attached to the carboxylic acid group will have a characteristic chemical shift in the range of 165-185 ppm. While specific spectral data for all isomers of 3-bromomethyl-4-nitrobenzoic acid are not available, the principles of NMR spectroscopy allow for the prediction of their spectra. Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound. For 3-bromomethyl-4-nitrobenzoic acid and its isomers, electron ionization (EI) mass spectrometry would likely show a molecular ion peak, as well as characteristic fragmentation patterns. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO2), a neutral oxygen atom (O), or nitric oxide (NO). The presence of a bromomethyl group will also lead to specific fragmentation pathways, such as the loss of a bromine radical or the entire bromomethyl group. The relative abundance of these fragment ions can help to differentiate between the isomers. For example, the "ortho effect" can be a key differentiator for ortho-substituted nitroaromatics, leading to the loss of a hydroxyl radical (•OH). Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 3-bromomethyl-4-nitrobenzoic acid and its isomers, the IR spectrum will show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch from approximately 2500-3300 cm-1 and a C=O stretch around 1700 cm-1), the nitro group (asymmetric and symmetric stretches around 1530 cm-1 and 1350 cm-1, respectively), and the C-Br bond (typically in the fingerprint region). While the IR spectra of the isomers will be broadly similar, there may be subtle differences in the positions and shapes of the absorption bands, particularly in the fingerprint region, which can be used for differentiation. The C-H out-of-plane bending vibrations in the 900-650 cm-1 region are also sensitive to the substitution pattern of the aromatic ring. The following sections of this guide will provide detailed protocols and expected data for each of these analytical techniques, along with visual aids to facilitate understanding. By employing this multi-technique approach, researchers can confidently characterize 3-bromomethyl-4-nitrobenzoic acid and its isomers, ensuring the quality and reliability of their work.## A Comprehensive Technical Guide to the Characterization of 3-Bromomethyl-4-nitrobenzoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of drug development and regulatory compliance. Positional isomers, in particular, can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous identification and quantification a critical analytical challenge. This guide provides an in-depth, field-proven framework for the characterization of 3-bromomethyl-4-nitrobenzoic acid, a key building block in organic synthesis, and its closely related isomers. By integrating orthogonal analytical techniques and explaining the causality behind experimental choices, this document serves as a practical resource for scientists navigating the complexities of isomeric differentiation.

Introduction: The Challenge of Isomeric Specificity

3-Bromomethyl-4-nitrobenzoic acid is a bifunctional molecule featuring a carboxylic acid, a nitro group, and a bromomethyl group attached to a benzene ring. The relative positions of these substituents give rise to several possible isomers, each with unique chemical reactivity and physical properties. The challenge lies in developing robust analytical methods that can selectively identify and quantify the desired isomer in the presence of others. This guide will focus on the characterization of the target molecule and the differentiation from its key positional isomers, such as 4-bromomethyl-3-nitrobenzoic acid and 5-bromomethyl-3-nitrobenzoic acid.

The importance of this specificity cannot be overstated. In a drug synthesis pathway, using an incorrect isomer as a starting material can lead to the formation of an entirely different final molecule, with potentially altered efficacy and safety profiles. Therefore, the methods described herein are designed to be self-validating, providing a high degree of confidence in the structural assignment.

Orthogonal Analytical Strategy for Isomer Characterization

A multi-faceted, or orthogonal, analytical approach is essential for the definitive characterization of isomers. Relying on a single technique can often lead to ambiguous results. We will explore a combination of chromatographic separation and spectroscopic analysis to build a comprehensive and irrefutable profile of each isomer.

The synthesis of 3-bromomethyl-4-nitrobenzoic acid and its isomers is a critical aspect of their study and application. The target molecule, 3-bromomethyl-4-nitrobenzoic acid, can be synthesized from 3-methyl-4-nitrobenzoic acid via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. A similar approach can be used for the synthesis of its isomers. For example, 4-bromomethyl-3-nitrobenzoic acid is typically synthesized through the nitration of 4-bromomethylbenzoic acid.[1] The precursor, 4-bromomethylbenzoic acid, can be prepared from 4-methylbenzoic acid (p-toluic acid) via radical substitution with NBS. The subsequent nitration of 4-bromomethylbenzoic acid yields the desired product.[1] The synthesis of 5-bromomethyl-3-nitrobenzoic acid would follow a similar logic, starting from 3-methyl-5-nitrobenzoic acid.

Caption: Synthetic routes to 3-bromomethyl-4-nitrobenzoic acid and its isomers.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Separation of Isomers

-

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25-26 min: 70% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve samples in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Caption: General workflow for the HPLC analysis of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy